COX-2 Inhibitory Potency of the 4-Methoxyphenyl-Tetrazole Pharmacophore: Direct Comparator Data from the Closest Analog
Although direct COX-2 inhibition data for the target compound are not publicly available, the structurally closest characterized analog—5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl)-1H-tetrazole (Compound 3c)—demonstrates COX-2 inhibition with IC₅₀ = 1.2 μM [1]. This analog shares the identical 1-(4-methoxyphenyl)-1H-tetrazole core present in the target compound. In the same study, seven other tetrazole analogs with varying N1-aryl substituents exhibited either substantially weaker COX-2 inhibition (IC₅₀ = 4.8–5.7 μM) or no detectable activity. Across the broader 1,5-diaryltetrazole class, COX-2 IC₅₀ values span from 0.42 μM to >100 μM depending on aryl substitution pattern [2]. The 4-methoxyphenyl group at N1 is consistently identified as a key structural determinant for COX-2 selectivity, with compounds bearing this substituent showing >100-fold selectivity for COX-2 over COX-1 [3].
| Evidence Dimension | COX-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred activity based on shared 1-(4-methoxyphenyl)-1H-tetrazole pharmacophore |
| Comparator Or Baseline | 5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl)-1H-tetrazole (3c): IC₅₀ = 1.2 μM; N1-phenyl analog series: IC₅₀ = 0.42–>100 μM |
| Quantified Difference | ~4- to >80-fold differences across N1-substituent variants; 4-methoxyphenyl is among the most potent substituents |
| Conditions | In vitro COX-2 enzymatic assay; ovine COX-2; spectrophotometric method |
Why This Matters
Procurement of the 4-methoxyphenyl variant is essential for COX-2-focused SAR programs, as the N1-substituent identity is a critical potency and selectivity determinant.
- [1] Al-Hourani BJ, et al. Synthesis, bioassay studies, and molecular docking of novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors. Med Chem Res. 2014;23:3819-3828. Compound 3c: COX-2 IC₅₀ = 1.2 μM. View Source
- [2] Al-Hourani BJ, et al. Synthesis and evaluation of 1,5-diaryl-substituted tetrazoles as novel selective COX-2 inhibitors. Bioorg Med Chem Lett. 2011;21(11):3422-3425. IC₅₀ range: 0.42–>100 μM. View Source
- [3] Al-Hourani BJ, et al. Novel 5-substituted 1H-tetrazoles as COX-2 inhibitors. Bioorg Med Chem Lett. 2012;22(3):1425-1429. COX-2 selectivity >100-fold over COX-1. View Source
